molecular formula C6H7N5OS B11059867 7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one

7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one

Cat. No.: B11059867
M. Wt: 197.22 g/mol
InChI Key: PYXULAZDEXRLON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one typically involves the cyclocondensation of 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one with chloroacetonitrile in the presence of triethylamine in refluxing acetonitrile . The reaction mixture is refluxed for several hours, and the product is isolated through column chromatography using a mixture of chloroform and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chloroacetonitrile: Used in the initial synthesis.

    Triethylamine: Acts as a base in the reaction.

    Acetonitrile: Solvent for the reaction.

Major Products

The major products formed from these reactions include various fused heterocyclic compounds, such as pyridazino[3,4-b][1,2,4]triazino[3,4-b][1,3,4]thiadiazine derivatives .

Scientific Research Applications

7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one is unique due to its specific combination of triazine and thiadiazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H7N5OS

Molecular Weight

197.22 g/mol

IUPAC Name

7-amino-3-methyl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one

InChI

InChI=1S/C6H7N5OS/c1-3-5(12)11-6(9-8-3)13-2-4(7)10-11/h2H2,1H3,(H2,7,10)

InChI Key

PYXULAZDEXRLON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(CS2)N

Origin of Product

United States

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